2-cloro-N-(piridin-3-ilmetil)pirimidin-4-amina

Descripción general

Descripción

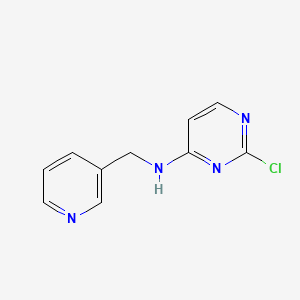

2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings

Aplicaciones Científicas De Investigación

Antitumor Activity

One of the primary applications of 2-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is in cancer therapy. Preliminary studies indicate that this compound exhibits potential antitumor properties by acting as an inhibitor of various kinases involved in cancer progression. Its structural characteristics enable it to bind effectively to target proteins, potentially disrupting cancer cell signaling pathways.

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity. Research has shown that derivatives of pyrido[3,2-d]pyrimidines exhibit broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics.

Neuroprotective Effects

The compound's structural analogs have been explored for neuroprotective applications, particularly in targeting neuronal nitric oxide synthase (nNOS). Selective inhibition of nNOS is crucial for treating neurodegenerative disorders, and compounds similar to 2-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine have shown promise in this area .

Synthetic Methodologies

The synthesis of 2-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine typically involves multi-step reactions starting from accessible precursors. Common methods include:

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles to form derivatives with enhanced biological properties.

- Coupling Reactions : Employing cross-coupling techniques to attach different functional groups or moieties that may improve pharmacokinetic profiles or target specificity .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of long-chain fatty acids.

Mode of Action

2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it

Biochemical Pathways

The interaction of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway By interacting with this enzyme, the compound can potentially influence the production of long-chain fatty acids

Result of Action

Given its target and mode of action, it can be inferred that the compound may influence the levels of long-chain fatty acids within the cell by modulating the activity of the acetyl-coa carboxylase enzyme .

Análisis Bioquímico

Biochemical Properties

2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly protein kinase C theta (PKCθ), which is involved in several signaling pathways . The interaction between 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine and PKCθ is characterized by the inhibition of the kinase’s activity, leading to downstream effects on cellular signaling. Additionally, this compound may interact with other proteins involved in cellular metabolism and gene expression, further influencing biochemical pathways.

Cellular Effects

The effects of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKCθ by 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine can lead to altered T-cell activation and immune responses . Furthermore, this compound may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cellular health and function.

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of PKCθ, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine may influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine remains stable under specific conditions, but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of PKCθ activity, resulting in prolonged effects on cellular signaling and function.

Dosage Effects in Animal Models

The effects of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine vary with different dosages in animal models. At lower doses, this compound effectively inhibits PKCθ activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.

Metabolic Pathways

2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability . The involvement of cytochrome P450 enzymes in the metabolism of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine has been documented, highlighting the importance of these enzymes in regulating the compound’s metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within various cellular compartments . The localization and accumulation of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine in specific tissues are influenced by its interactions with binding proteins, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may influence the localization of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine, directing it to organelles such as the mitochondria or endoplasmic reticulum, thereby affecting its activity and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-pyridinemethanamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine or pyrimidine rings to their respective dihydro derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon or sodium borohydride in solvents like ethanol or methanol.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidinamine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyridine or dihydropyrimidine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)nicotinamide

- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide

Uniqueness

2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is unique due to the presence of both pyridine and pyrimidine rings, which provide a versatile scaffold for chemical modifications

Actividad Biológica

2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapies. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and pharmacological profiles based on recent research findings.

The compound is believed to act primarily as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurodegenerative disorders. Inhibition of nNOS can lead to reduced levels of nitric oxide (NO), a molecule that, when overproduced, contributes to neurotoxicity and cell death in conditions like Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrimidine and pyridine rings significantly affect the compound's potency and selectivity. For instance, substituents on the pyrimidine ring can enhance the binding affinity for nNOS, while changes to the linker between aromatic systems can optimize cellular permeability and reduce off-target effects .

Antitumor Properties

Recent studies have highlighted the antitumor activity of pyrimidine derivatives, including 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine. These compounds have shown cytotoxic effects against various cancer cell lines. The introduction of specific functional groups has been correlated with increased potency against tumor cells, suggesting that further structural optimization could yield more effective anticancer agents .

Neuroprotective Effects

The neuroprotective potential of this compound stems from its ability to selectively inhibit nNOS. This selectivity is crucial as it minimizes adverse effects associated with inhibition of other nitric oxide synthase isoforms (iNOS and eNOS). In vivo studies have demonstrated that compounds with similar structures can reverse hypoxia-induced damage in animal models, indicating a promising avenue for therapeutic development in neuroprotection .

Case Studies

- Neuroprotection in Animal Models : In a study involving pregnant rabbits subjected to induced uterine hypoxia, administration of similar nNOS inhibitors led to a significant reduction in neonatal mortality, showcasing their potential in treating hypoxic conditions .

- Anticancer Activity : A series of pyrimidine derivatives were tested against various cancer cell lines, revealing that modifications to the 4-position on the pyrimidine ring enhanced cytotoxicity. For example, compounds with bulky hydrophobic groups showed improved activity against non-small cell lung cancer cells .

Data Tables

| Compound | Target | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | nNOS | 0.368 | Neuroprotective |

| Pyrimidine Derivative A | USP1/UAF1 | 1.9 | Anticancer |

| Pyrimidine Derivative B | α7 nAChR | 7.0 | Neuronal Activation |

Propiedades

IUPAC Name |

2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-10-13-5-3-9(15-10)14-7-8-2-1-4-12-6-8/h1-6H,7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUYUQNOFDIDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.